N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-chloro-2-aminothiophenol with 4-methoxybenzoyl chloride under basic conditions.
Introduction of the sulfonyl group: The benzo[d]thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the hydrazide: Finally, the sulfonylated benzo[d]thiazole is reacted with hydrazine hydrate to form the desired acetohydrazide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the nitro groups if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.
Sulfonyl hydrazides: Compounds with similar sulfonyl and hydrazide functional groups.
Uniqueness
N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4S2/c1-25-12-7-6-11(18)15-14(12)19-16(26-15)21-20-13(22)8-27(23,24)10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNLQIBZQXZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.